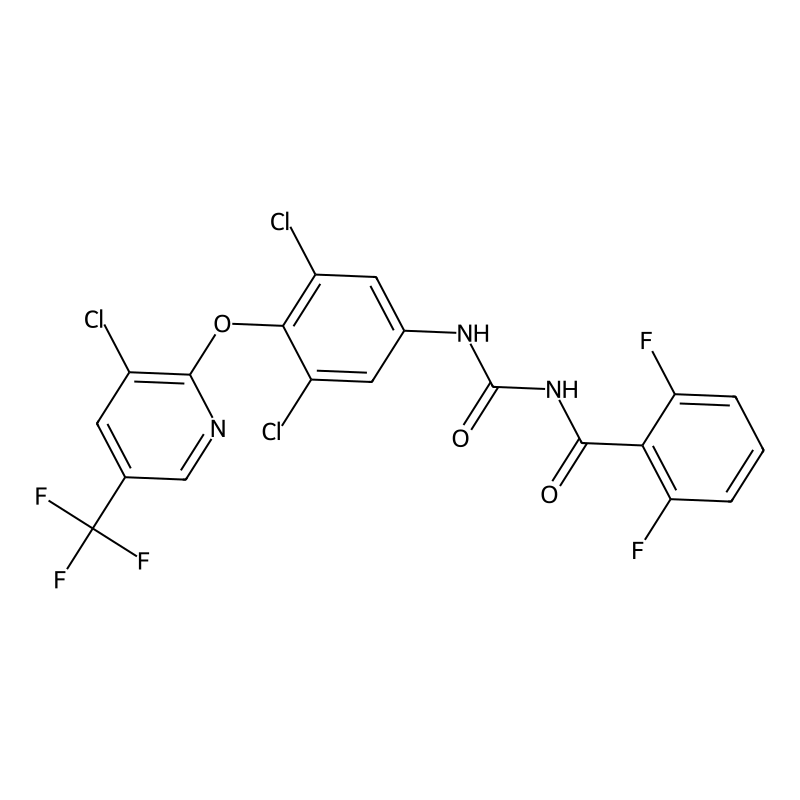

Chlorfluazuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chlorfluazuron is a synthetic insect growth regulator classified as a benzoylurea compound. Its molecular formula is CHClFNO, and it exhibits a white solid form with low water solubility (0.012 mg/L at 20°C) and a vapor pressure of 1.599 × 10 mPa at the same temperature . This compound acts primarily as an anti-molting agent by inhibiting chitin biosynthesis in the insect cuticle, leading to reduced cuticle elasticity and firmness, ultimately resulting in abortive molting .

Chlorfluazuron acts as an insect growth regulator (IGR) by inhibiting chitin synthesis []. Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to the death of immature insects []. This mechanism offers a targeted approach to pest control with minimal impact on beneficial insects and other organisms [].

Chlorfluazuron is considered to have low mammalian oral toxicity []. However, it can be an eye irritant and may cause skin sensitization with prolonged exposure [].

The environmental impact of chlorfluazuron is a growing concern. While it shows low toxicity to birds and fish, it can be highly toxic to aquatic invertebrates []. Furthermore, its moderate persistence in soil and water necessitates responsible use to minimize ecological risks [].

Safety Precautions:

Mechanism of Action:

Chlorfluazuron belongs to a class of insecticides called chitin synthesis inhibitors. Termites, like other insects, have an exoskeleton made of chitin. Chlorfluazuron disrupts the production of chitin, preventing the termites from molting and growing. This ultimately leads to death of the affected termite [].

Baiting Systems:

Scientific research explores the use of chlorfluazuron in termite baiting systems. These baits are attractive to termites who consume them and share the material with other colony members through a process called trophallaxis. The chlorfluazuron then acts on the entire colony, leading to its control [, ].

Research on Efficacy:

Studies investigate the effectiveness of chlorfluazuron baiting in eliminating termite infestations. Research shows that placing chlorfluazuron bait in even a single location within a network of interconnected termite stations can be sufficient to eradicate the entire colony []. Further research explores the optimal bait quantities and deployment strategies for best results [].

Environmental Considerations:

While chlorfluazuron is effective against termites, ongoing scientific research also evaluates its potential impact on the environment. This includes studies on the toxicity of chlorfluazuron to non-target organisms like beneficial insects and soil health [].

Chlorfluazuron functions as an insect growth regulator by disrupting the normal molting process of insects, particularly affecting Lepidopteran species. It is effective against various pests including Spodoptera litura and Helicoverpa armigera, acting primarily as a stomach toxin when ingested . The compound demonstrates low toxicity to beneficial insects and has minimal negative impacts on pollinators, making it suitable for integrated pest management programs .

The synthesis of chlorfluazuron typically involves the reaction of 2,6-difluorobenzamide with phosgene in a dichloroethane solvent at elevated temperatures (approximately 50°C) for one hour . This method highlights the importance of controlling reaction conditions to ensure the effective formation of the desired product.

Chlorfluazuron is widely used in agriculture for controlling pest populations on crops such as cotton, beans, vegetables, and fruit trees. Its application rates range from 10 to 100 g active ingredient per hectare . The compound's long residual activity (up to 14 days) and rainfast properties make it particularly valuable in field settings where consistent pest control is necessary.

Studies have evaluated the degradation and metabolism of chlorfluazuron in various environments, such as tea gardens. These interactions assess the risks associated with pesticide residues from application to consumption . Understanding these interactions is crucial for evaluating the environmental impact and safety of chlorfluazuron in agricultural practices.

Chlorfluazuron shares similarities with other insect growth regulators but stands out due to its specific mode of action and chemical structure. Below are some comparable compounds:

| Compound Name | Chemical Structure | Mode of Action |

|---|---|---|

| Lufenuron | Benzoylurea | Inhibits chitin synthesis |

| Diflubenzuron | Benzoylurea | Inhibits chitin synthesis |

| Methoprene | Juvenile hormone analog | Mimics juvenile hormone effects |

| Pyriproxyfen | Juvenile hormone analog | Disrupts normal development |

Uniqueness of Chlorfluazuron:

- Specificity: Chlorfluazuron specifically targets Lepidopteran pests while having minimal effects on beneficial insects.

- Chemical Stability: Its stability under field conditions allows for effective pest management over extended periods.

- Low Application Rates: Effective at lower doses compared to some other insecticides, making it economically viable for farmers.

Molecular Structure and Formula

Chlorfluazuron possesses the molecular formula C20H9Cl3F5N3O3, indicating a compound of substantial molecular complexity with a molecular weight of 540.7 grams per mole [1] [2] [3]. The molecular structure encompasses twenty carbon atoms, nine hydrogen atoms, three chlorine atoms, five fluorine atoms, three nitrogen atoms, and three oxygen atoms, reflecting the highly substituted nature of this benzoylurea derivative [1] [4] [5].

The compound exhibits an achiral configuration with no defined stereocenters, resulting in zero optical activity [4] [5]. The molecular charge remains neutral at zero, and the structure contains no electronic or geometric isomerism centers, as evidenced by the absence of E/Z centers [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C20H9Cl3F5N3O3 |

| Molecular Weight | 540.7 g/mol |

| CAS Number | 71422-67-8 |

| Development Code | IKI-7899 |

| Physical Appearance | White crystals |

| Melting Point | 232°C (approximate) |

| Density | 1.626 g/cm³ |

| Vapor Pressure | 1.559 × 10⁻³ mPa (20°C) |

| Water Solubility | 0.012 mg/L (20°C) |

| pKa | 8.10 (acid) |

Nomenclature and International Union of Pure and Applied Chemistry Name

The International Union of Pure and Applied Chemistry systematic name for chlorfluazuron is N-[(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)carbamoyl]-2,6-difluorobenzamide [1] [6]. This comprehensive nomenclature reflects the complex substitution pattern and functional group arrangement within the molecule.

Alternative naming conventions include several variations depending on the nomenclature system employed. Under the 1979 International Union of Pure and Applied Chemistry rules, the compound is designated as 1-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]oxy}phenyl)-3-(2,6-difluorobenzoyl)urea [6]. The Chemical Abstracts Service name follows a similar pattern: N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide [6].

The compound is also known by various trade names and development codes, including Atabron, which represents the primary commercial formulation [2] [7]. Additional synonyms include AIM, HELIX, Api6, pp145, fluron, iki7899, uc62644, JUPITER, and US 64644 [3] [8].

Structural Features and Functional Groups

Chlorfluazuron belongs to the benzoylurea chemical class, characterized by the presence of a central urea linkage connecting two aromatic ring systems [9] [7] [8]. The molecular architecture consists of three distinct aromatic components: a central dichlorophenyl ring, a terminal difluorophenyl ring, and a chloropyridyl ring system [10] [11].

The functional group composition includes a benzamide moiety derived from 2,6-difluorobenzoic acid, which forms an amide bond with the urea nitrogen [1] [6]. The urea functional group serves as the central connecting element, linking the difluorobenzoyl component to the substituted phenyl ring system [10] [11].

The dichlorophenyl ring bears additional substitution in the form of an ether linkage to a chloropyridyl ring system. This pyridyl component incorporates a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position, contributing significantly to the overall halogen content of the molecule [1] [6] [10].

The Simplified Molecular Input Line Entry System representation of chlorfluazuron is FC1=CC=CC(F)=C1C(=O)NC(=O)NC2=CC(Cl)=C(OC3=NC=C(C=C3Cl)C(F)(F)F)C(Cl)=C2 [4] [5]. This notation provides a linear representation of the connectivity pattern within the molecule.

The International Chemical Identifier string for chlorfluazuron is InChI=1S/C20H9Cl3F5N3O3/c21-10-5-9(30-19(33)31-17(32)15-13(24)2-1-3-14(15)25)6-11(22)16(10)34-18-12(23)4-8(7-29-18)20(26,27)28/h1-7H,(H2,30,31,32,33) [4] [6] [5]. The corresponding International Chemical Identifier Key is UISUNVFOGSJSKD-UHFFFAOYSA-N [4] [6] [5].

Isomerism and Stereochemistry

Chlorfluazuron exhibits no stereochemical complexity, being classified as an achiral molecule with no defined stereocenters [4] [5]. The compound contains zero stereocenters out of zero possible positions, resulting in the absence of optical activity [4] [5]. This lack of stereochemical variation simplifies the synthetic preparation and quality control of the compound, as there are no enantiomeric or diastereomeric forms to consider.

| Stereochemical Property | Value |

|---|---|

| Stereochemistry | Achiral |

| Optical Activity | None |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

The absence of E/Z geometrical isomerism centers further confirms the structural rigidity of the molecule [4] [5]. The aromatic ring systems and the planar nature of the urea functional group contribute to the overall conformational stability of chlorfluazuron.

Crystal structure analysis has revealed important three-dimensional structural features of chlorfluazuron. X-ray crystallographic studies demonstrate that the dihedral angles between the central dichlorophenyl ring and the terminal aromatic systems are 79.51 degrees for the difluorophenyl ring and 78.84 degrees for the chloropyridyl ring [10] [11]. These significant dihedral angles indicate a non-planar molecular conformation, which may influence the biological activity and physicochemical properties of the compound.

| Crystal Structure Parameter | Value |

|---|---|

| Central dichlorophenyl to difluorophenyl dihedral angle | 79.51° |

| Central dichlorophenyl to chloropyridyl dihedral angle | 78.84° |

| Hydrogen bonding pattern | N-H⋯O hydrogen bonds forming R²₂(8) inversion dimers |

| Intermolecular contacts | F⋯Cl (3.1060 Å) and Cl⋯Cl (3.2837 Å) contacts |

| Crystal architecture | Two-dimensional parallel to (111) plane |

The crystal structure is stabilized through intermolecular hydrogen bonding interactions, specifically N-H⋯O hydrogen bonds that form R²₂(8) inversion dimers [10] [11]. Additional stabilization occurs through short halogen-halogen contacts, including F⋯Cl interactions at 3.1060 Angstroms and Cl⋯Cl contacts at 3.2837 Angstroms [10] [11]. Weak intermolecular π-π stacking interactions between aromatic ring systems further contribute to the overall crystal packing arrangement [10] [11].

The molecular geometry analysis reveals that all bond lengths and bond angles fall within normal ranges, comparable to those observed in related benzoylurea compounds [10]. The structural integrity of chlorfluazuron is maintained through the rigid aromatic framework and the planar urea linkage, contributing to its chemical stability under normal storage conditions.

Chlorfluazuron presents as a solid crystalline compound under standard conditions. The pure product manifests as a white to yellowish white crystalline powder with a characteristic odorless and tasteless profile [1] [2] [3]. The compound maintains its solid state at room temperature and exhibits a granular crystalline structure [4] [5] [6].

The physical form of chlorfluazuron is consistently reported as a crystalline solid across multiple sources, with the pure technical grade material displaying a uniform white coloration that may occasionally exhibit a slight yellowish tint [1] [5] [2]. This variation in coloration does not affect the compound's chemical properties or functionality. The absence of detectable odor and taste makes chlorfluazuron suitable for various formulation applications without sensory concerns [1] [5] [2] [3].

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Physical State | Solid | Room temperature | Citations 1,2,4,5,11 |

| Form | Crystalline powder | Pure product | Citations 1,2,4,5,11 |

| Color | White to yellowish white | Pure product | Citations 1,2,4,5,11 |

| Odor | Odorless | Pure product | Citations 1,4,6,11 |

| Taste | Tasteless | Pure product | Citations 1,6 |

| Crystal Structure | Crystalline | Pure product | Citations 1,2,4,5,11 |

Melting Point and Thermal Properties

The melting point of chlorfluazuron occurs within the range of 220-226.5°C, with decomposition occurring simultaneously [1] [4] [5] [2] [7]. The compound exhibits a decomposition temperature of 226.5°C, indicating thermal degradation rather than a clean melting transition [1] [8] [9]. Various sources report slight variations in the melting point range, with some studies indicating 220-223.9°C, 221.2-223.9°C, and 232-233.5°C, all accompanied by decomposition [1] [4] [5] [2].

The thermal stability of chlorfluazuron under normal storage and handling conditions is excellent. The compound demonstrates stability to heat under standard conditions, making it suitable for various formulation processes and storage requirements [1] [2] [10]. No conventional boiling point has been determined due to the compound's decomposition before reaching the boiling transition [4] [5] [6].

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 220-226.5°C | Decomposition occurs | Citations 1,2,4,6,14 |

| Decomposition Temperature | 226.5°C | Decomposition point | Citations 1,38,41 |

| Thermal Stability | Stable under normal conditions | Normal storage conditions | Citations 1,6,43 |

| Heat Stability | Stable to heat | Normal conditions | Citations 1,6,43 |

| Boiling Point | Not determined | Not applicable | Citations 2,4,5 |

Solubility Profile in Various Solvents

Chlorfluazuron exhibits markedly different solubility characteristics depending on the solvent system. The compound demonstrates practically insoluble behavior in water, with solubility values ranging from less than 0.01 to 0.016 mg/L at 20°C [1] [4] [5] [11]. This extremely low aqueous solubility is characteristic of highly lipophilic compounds and significantly influences the compound's environmental fate and bioavailability.

In organic solvents, chlorfluazuron shows variable solubility patterns. The compound exhibits highest solubility in cyclohexanone (110 g/L), followed by acetone (52.1-55 g/L) and ethyl acetate (45.7 g/L) [1] [5] [9]. Moderate solubility is observed in dichloromethane (22 g/L), while lower solubility values are recorded for aromatic solvents such as toluene (6.5-6.6 g/L) and xylene (2.5-3.0 g/L) [1] [5] [9]. Alcoholic solvents demonstrate limited solubility, with methanol (2.2-2.5 g/L), ethanol (2.0 g/L), and isopropanol (7 g/L) showing relatively low dissolution capacity [1] [5] [9].

The solubility profile indicates that chlorfluazuron preferentially dissolves in ketones and ester solvents, with limited solubility in alcohols and practically no solubility in water or non-polar hydrocarbon solvents like hexane [1] [5] [9].

| Solvent | Solubility (g/L) | Temperature | Solubility Category | Reference |

|---|---|---|---|---|

| Water | <0.01-0.016 | 20°C | Practically insoluble | Citations 1,2,4,7 |

| Acetone | 52.1-55 | 20°C | Moderately soluble | Citations 1,4,41 |

| Ethyl Acetate | 45.7 | 20°C | Moderately soluble | Citations 1,41 |

| Cyclohexanone | 110 | 20°C | Highly soluble | Citations 1,4,41 |

| Dichloromethane | 22 | 20°C | Moderately soluble | Citations 1,4,41 |

| Toluene | 6.5-6.6 | 20°C | Slightly soluble | Citations 1,4,41 |

| Xylene | 2.5-3.0 | 20°C | Slightly soluble | Citations 1,4,41 |

| Methanol | 2.2-2.5 | 20°C | Slightly soluble | Citations 1,4,41 |

| Ethanol | 2.0 | 20°C | Slightly soluble | Citations 1,4,41 |

| n-Octanol | 1.0 | 20°C | Slightly soluble | Citations 1,4,41 |

| Hexane | <0.01 | 20°C | Practically insoluble | Citations 1,4,41 |

Vapor Pressure and Volatility

Chlorfluazuron exhibits extremely low vapor pressure, with values consistently reported as less than 1×10⁻⁵ Pa at 20°C [1] [4] [5] [2] [7]. Some sources report even lower vapor pressure values, with measurements as low as 1.6×10⁻⁶ Pa at 20°C [5]. This exceptionally low vapor pressure classifies chlorfluazuron as a compound with low volatility characteristics.

The low volatility of chlorfluazuron has significant implications for its environmental fate and application characteristics. The compound is not highly volatile under environmental conditions, which affects its atmospheric transport potential and persistence in various environmental compartments [12] [13]. The Henry's Law constant for chlorfluazuron is reported as less than 5.41×10⁻⁴ Pa·m³/mol, further confirming the compound's low tendency to partition from aqueous to gaseous phases [7].

The vapor density and evaporation rate data are not available in the literature, but the extremely low vapor pressure suggests minimal evaporation under normal environmental conditions [4] [6]. This characteristic contributes to the compound's persistence in soil and plant systems rather than loss through volatilization.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Vapor Pressure | <1×10⁻⁵ Pa | 20°C | Citations 1,2,4,6,14 |

| Volatility Classification | Low volatility | Standard conditions | Citations 12,16 |

| Vapor Density | Not available | Standard conditions | Citations 2,5 |

| Evaporation Rate | Not available | Standard conditions | Citations 2,5 |

| Henry's Law Constant | <5.41×10⁻⁴ Pa·m³/mol | 20°C | Citations 14 |

| Volatility under Environmental Conditions | Not highly volatile | Environmental conditions | Citations 12,16 |

Stability Under Different Environmental Conditions

Chlorfluazuron demonstrates excellent stability under normal environmental conditions, with particular resistance to photodegradation and thermal decomposition under standard storage conditions [1] [2] [10]. The compound exhibits stable behavior when exposed to light at room temperature and maintains its integrity under normal heat exposure conditions [1] [2] [10].

The hydrolytic stability of chlorfluazuron is highly pH-dependent. Under neutral pH conditions (pH 7) and weak acid conditions (pH 5-6), the compound remains stable [1] [2]. However, chlorfluazuron is susceptible to degradation under alkaline conditions, with easy decomposition occurring at pH values greater than 9 [1] [2]. This pH-dependent stability profile is crucial for understanding the compound's fate in different environmental systems.

Field studies have demonstrated that chlorfluazuron follows first-order kinetics for degradation in plant systems, with a mean half-life of 7.18 ± 0.71 days in cabbage under various environmental conditions [14]. Storage stability studies reveal that the compound maintains acceptable stability at elevated temperatures, with degradation rates remaining below 5% under accelerated storage conditions at 54°C [15].

Temperature-dependent degradation studies show that chlorfluazuron is more susceptible to degradation at higher temperatures, with increased degradation rates observed at 35°C and 45°C compared to 25°C [15]. The compound's persistence is influenced by factors including chemical structure, vapor pressure, concentration, and exposure duration.

| Environmental Condition | Stability/Half-life | Temperature/pH | Reference |

|---|---|---|---|

| Light (Photostability) | Stable | Room temperature | Citations 1,6,43 |

| Heat (Thermal Stability) | Stable | Normal conditions | Citations 1,6,43 |

| Hydrolysis (pH 5) | Stable | pH 5 | Citations 1,6 |

| Hydrolysis (pH 7) | Stable | pH 7 | Citations 1,6 |

| Hydrolysis (pH 9) | Decomposes under alkaline treatment | pH 9 | Citations 1,6 |

| Neutral pH conditions | Stable | pH 7 | Citations 1,6 |

| Weak acid conditions | Stable | pH 5-6 | Citations 1,6 |

| Alkaline conditions | Easily decomposes | pH >9 | Citations 1,6 |

| Storage at elevated temperatures | Degradation <5% (acceptable) | 54°C | Citations 35 |

| Room temperature storage | Stable | 20-25°C | Citations 1,6,43 |

| Accelerated degradation (25°C) | Half-life: 7.18 ± 0.71 days (in cabbage) | 25°C | Citations 37 |

| Accelerated degradation (35°C) | Increased degradation rate | 35°C | Citations 35 |

| Accelerated degradation (45°C) | Significant degradation | 45°C | Citations 35 |

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 195 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 154 of 195 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Cho S, Kim J, Lee S, Kim TH. Crystal structure of chlorfluazuron. Acta Crystallogr E Crystallogr Commun. 2015 Jan 1;71(Pt 1):o55. doi: 10.1107/S2056989014026632. eCollection 2015 Jan 1. PubMed PMID: 25705506; PubMed Central PMCID: PMC4331875.